
Benzyl-PEG13-alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG13-alcohol is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC (PROteolysis TArgeting Chimera) linker. It is a transparent liquid with a molecular formula of C₃₃H₆₀O₁₄ and a molecular weight of 680.82. This compound is notable for its ability to increase the water solubility of molecules in aqueous media, making it a valuable tool in various scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl-PEG13-alcohol is synthesized through a series of ethoxylation reactions, where ethylene oxide is added to benzyl alcohol in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired degree of polymerization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation processes using specialized reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl-PEG13-alcohol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl ethers.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG13-alcohol is widely used in scientific research due to its versatility:
Chemistry: It serves as a linker in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: The compound is used in the development of bioconjugates and drug delivery systems.
Medicine: It plays a role in the formulation of pharmaceuticals, enhancing the solubility and bioavailability of drugs.
Industry: this compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
Benzyl-PEG13-alcohol functions as a PROTAC linker by connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein . This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . The PEG chain enhances solubility and bioavailability, while the benzyl group provides stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Benzyl-PEG4-alcohol: Shorter PEG chain, less water-soluble.
Benzyl-PEG8-alcohol: Intermediate PEG chain length, moderate solubility.
Benzyl-PEG20-alcohol: Longer PEG chain, higher solubility but increased steric hindrance.
Uniqueness: Benzyl-PEG13-alcohol strikes a balance between solubility and reactivity, making it particularly useful in applications requiring both properties . Its specific PEG chain length provides optimal flexibility and hydrophilicity, distinguishing it from other PEG-based compounds .
Eigenschaften
Molekularformel |
C33H60O14 |
|---|---|
Molekulargewicht |
680.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C33H60O14/c34-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-26-27-45-28-29-46-30-31-47-32-33-4-2-1-3-5-33/h1-5,34H,6-32H2 |
InChI-Schlüssel |
XQRFCCJKYHWBDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1R,2S,4S)-4-[methyl(propan-2-yl)amino]-2-propylcyclohexyl]-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-2-one](/img/structure/B11931888.png)
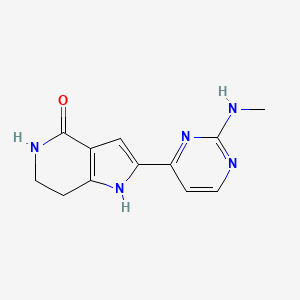

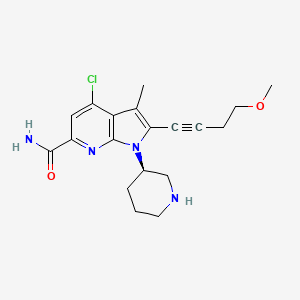
![3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide](/img/structure/B11931902.png)

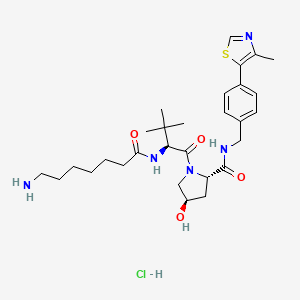
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)

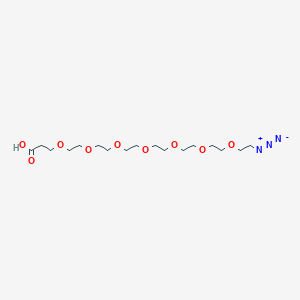
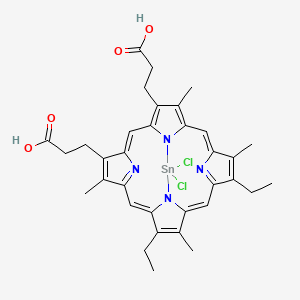
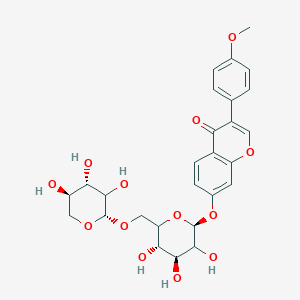
![4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)

